

Navigating the Solubility Landscape of Upadacitinib-15N,d2: A Technical Guide

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Compound of Interest

Compound Name: Upadacitinib-15N,d2

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of the isotopically labeled Janus kinase (JAK) inhibitor, **Upadacitinib-15N,d2**. While specific solubility data for this labeled compound is not publicly available, this guide leverages extensive data on the parent compound, Upadacitinib. It is a well-established principle in medicinal chemistry that isotopic labeling, such as the incorporation of ¹⁵N and deuterium, does not significantly alter the physicochemical properties of a molecule, including its solubility. Therefore, the data presented herein for Upadacitinib serves as a robust and reliable proxy for its isotopically labeled counterpart.

This guide presents quantitative solubility data in a variety of relevant solvents, details established experimental protocols for solubility determination, and visualizes the key signaling pathway modulated by this potent inhibitor.

Quantitative Solubility Data

The solubility of Upadacitinib has been characterized in a range of organic and aqueous solvents. The following tables summarize the available quantitative data to facilitate easy comparison for formulation development and experimental design.

Table 1: Solubility of Upadacitinib in Organic Solvents

Solvent	Solubility (mg/mL)	Notes
Dimethyl Sulfoxide (DMSO)	~30 - 76	Readily soluble.[1][2] Some sources indicate up to 76 mg/mL in fresh, anhydrous DMSO.[2]
Dimethyl Formamide (DMF)	~30	Soluble.[3]
Ethanol	76	Soluble.[2]

Table 2: Solubility of Upadacitinib in Aqueous Media

Solvent System	pH	Temperature (°C)	Solubility (mg/mL)	Notes
Water	-	-	Insoluble / 0.0707	Practically insoluble.
Aqueous Buffers	2 - 9	37	<0.2 - 38	Solubility is pH-dependent.
0.1 N HCl	2.57	37	38.4 ± 1.5	High solubility in acidic conditions.
50 mM Phosphate Buffer	3.08	37	10.5 ± 0.1	
Aqueous Media	7.5	37	0.191	Minimum solubility observed in this pH range.
1:1 DMSO:PBS	7.2	-	~0.50	For creating aqueous working solutions, it is recommended to first dissolve in DMSO and then dilute.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical for drug development. The two primary methods employed are the kinetic and thermodynamic (shake-flask) solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions, which can be representative of initial dissolution in an aqueous environment.

Methodology:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **Upadacitinib-15N,d2** in 100% DMSO (e.g., 10-20 mM).
- **Assay Plate Preparation:** In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically $\leq 1\%$) to minimize its effect on solubility.
- **Incubation:** The plate is sealed and shaken at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1.5 - 2 hours).
- **Precipitation Detection:** The presence of precipitate is detected by measuring the turbidity of the solution using nephelometry or by UV/Vis spectrophotometry after filtration or centrifugation.
- **Data Analysis:** The kinetic solubility is defined as the highest concentration of the compound that remains in solution under these conditions.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound, which is a fundamental physicochemical property. It is considered the "gold standard" for solubility measurement.

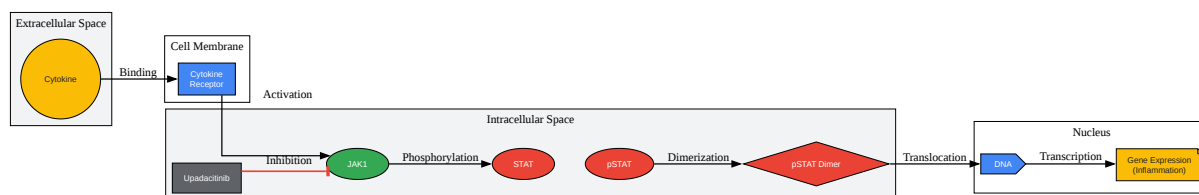
Methodology:

- **Sample Preparation:** An excess amount of solid **Upadacitinib-15N,d2** is added to a vial containing the solvent of interest (e.g., water, buffer of a specific pH).
- **Equilibration:** The vials are sealed and agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
- **Phase Separation:** After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid precipitation or further dissolution during this step.
- **Concentration Analysis:** The concentration of **Upadacitinib-15N,d2** in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
- **Data Analysis:** The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Mechanism of Action and Signaling Pathway

Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are pivotal in inflammation and immune responses. By inhibiting JAK1, Upadacitinib modulates the signaling of pro-inflammatory cytokines involved in various autoimmune diseases.

The canonical JAK-STAT signaling pathway, which is inhibited by Upadacitinib, is illustrated below.

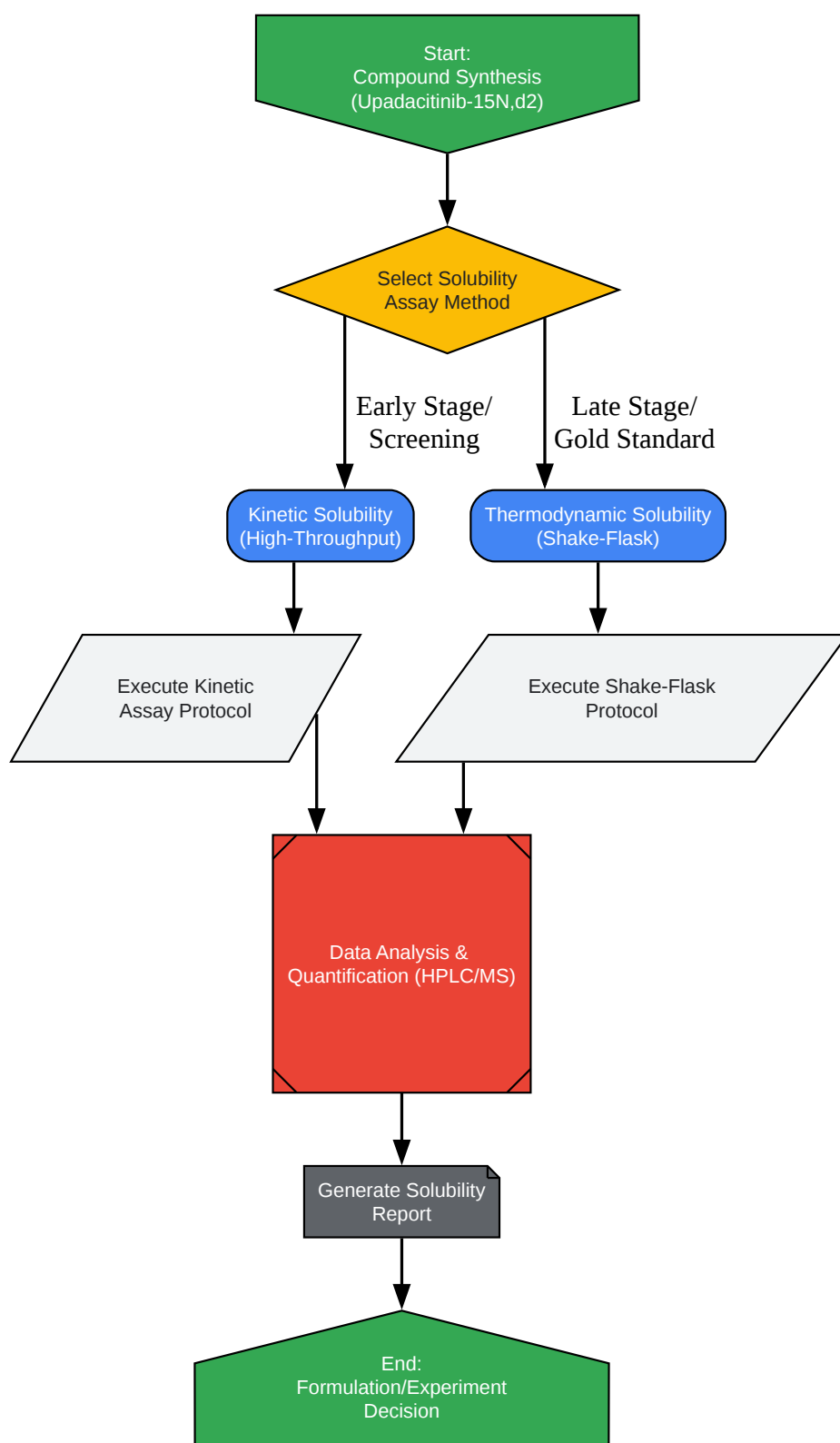


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Caption: JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of a research compound like **Upadacitinib-15N,d2** is depicted in the following diagram.



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Caption: A typical workflow for determining the solubility of a pharmaceutical compound.

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